1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde
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Overview
Description
1-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring, with an aldehyde functional group at the 2-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of imidazole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another approach involves the use of trifluoromethyl iodide (CF3I) under photoredox catalysis conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow strategies to enhance efficiency and yield. These methods often bypass the use of polyfluoroalkyl substances (PFAS) as reagents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 1-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid.
Reduction: 1-(Trifluoromethyl)-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde involves its interaction with molecular targets through its trifluoromethyl and aldehyde groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group and are valuable in medicinal chemistry.
Trifluoromethyl ethers: These compounds are used in the synthesis of various fluorinated materials and pharmaceuticals.
α-(Trifluoromethyl)styrene derivatives: These are versatile intermediates for the preparation of more complex fluorinated compounds.
Uniqueness: 1-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde is unique due to the combination of the trifluoromethyl group and the imidazole ring, which imparts distinct electronic and steric properties. This combination makes it particularly useful in the design of molecules with specific biological activities and improved pharmacokinetic profiles.
Properties
CAS No. |
1554452-65-1 |
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Molecular Formula |
C5H3F3N2O |
Molecular Weight |
164.09 g/mol |
IUPAC Name |
1-(trifluoromethyl)imidazole-2-carbaldehyde |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)10-2-1-9-4(10)3-11/h1-3H |
InChI Key |
SPMAOPBQMSCIDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)C=O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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